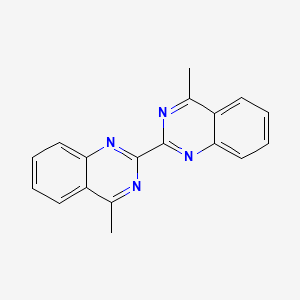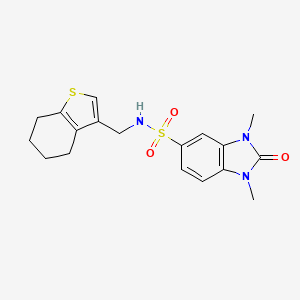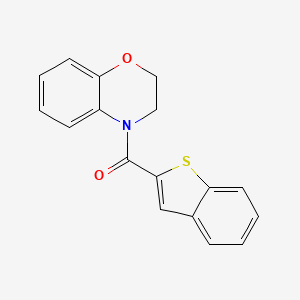
4,4'-Dimethyl-2,2'-biquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethyl-2,2’-biquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The structure of 4,4’-Dimethyl-2,2’-biquinazoline consists of two quinazoline rings connected by a single bond, with methyl groups attached at the 4 and 4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-biquinazoline typically involves the condensation of quinazoline derivatives. One common method includes the reaction of quinazoline with aromatic aldehydes in the presence of a cyanide ion, leading to benzoin-type condensation and subsequent oxidation . Another approach involves the use of nickel(0)-mediated reactions to form biquinazoline-based primary amines from natural amino acids .
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-biquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-2,2’-biquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can introduce various substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other quinazoline derivatives with altered functional groups.
Scientific Research Applications
4,4’-Dimethyl-2,2’-biquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-2,2’-biquinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4,4’-Dimethyl-2,2’-dipyridyl: This compound has a similar structure but contains pyridine rings instead of quinazoline rings.
3,3’-Dimethyl-2,2’-biquinazoline-4’-thio-4-one: This derivative has additional functional groups that confer different chemical properties.
Uniqueness: 4,4’-Dimethyl-2,2’-biquinazoline is unique due to its specific substitution pattern and the presence of two quinazoline rings. This structure imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H14N4 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methylquinazolin-2-yl)quinazoline |
InChI |
InChI=1S/C18H14N4/c1-11-13-7-3-5-9-15(13)21-17(19-11)18-20-12(2)14-8-4-6-10-16(14)22-18/h3-10H,1-2H3 |
InChI Key |
HRGXFWBTGSAQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11053290.png)
![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)
![methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate](/img/structure/B11053305.png)
![2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid](/img/structure/B11053312.png)
![3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11053315.png)
![7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11053319.png)

![4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11053330.png)
![2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11053335.png)
![5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol](/img/structure/B11053353.png)
![6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11053354.png)
![Di-tert-butyl 2-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11053355.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053361.png)
